molecular formula C7H6F3NO2 B1450187 2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol CAS No. 1227601-67-3

2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol

Cat. No. B1450187
CAS RN: 1227601-67-3
M. Wt: 193.12 g/mol
InChI Key: GZFKPDIRXNPDIP-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol is a commercially available organic synthesis intermediate . It often appears in the form of its tautomeric ketone, rather than a pyridine hydroxyl form . It is generally soluble in ether solvents and has poor solubility in water .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol is C6H4F3NO . It often appears in the form of its tautomeric ketone .


Physical And Chemical Properties Analysis

2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol is a white or grayish-white solid powder at room temperature and pressure . It has a predicted boiling point of 223.7±40.0 °C and a predicted density of 1.398±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .

Safety and Hazards

The safety information for 2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol indicates that it is dangerous. The hazard statements include H301, H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

3-(hydroxymethyl)-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)5-2-1-4(3-12)6(13)11-5/h1-2,12H,3H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFKPDIRXNPDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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